N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
N-[(2Z)-5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core fused with a thiazole ring. Key structural attributes include:
- 1,3,4-Oxadiazole moiety: Substituted at position 5 with a 4-fluorophenyl group, enhancing electronic and steric properties.
- Thiazole ring: Methyl-substituted at position 4 and conjugated with a 2-methylpropanamide group via a Z-configuration imine bond.
- Pharmacological relevance: Such scaffolds are known for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to modulate enzyme targets (e.g., kinases) or interact with DNA .
Properties
Molecular Formula |
C16H15FN4O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C16H15FN4O2S/c1-8(2)14(22)20-16-18-9(3)12(24-16)15-19-13(21-23-15)10-4-6-11(17)7-5-10/h4-8H,1-3H3,(H,18,20,22) |
InChI Key |
FSYOBNXKKHYZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)C)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Challenges
-
Stereochemical control : Ensuring the (2Z) configuration at the thiazol-2-ylidene.
-
Functional group compatibility : Avoiding side reactions during coupling steps.
-
Regioselectivity : Directing substitution patterns in the oxadiazole ring.
Synthetic Routes for Key Components
Amidoxime-Acyl Chloride Cyclization
A widely used method for 1,2,4-oxadiazole synthesis (Table 1).
| Step | Reagents/Conditions | Yield | Key References |
|---|---|---|---|
| 1. Amidoxime synthesis | 4-Fluorobenzonitrile + hydroxylamine | 85–90% | |
| 2. Cyclization | Acyl chloride (e.g., ClCO-R), TBAF | 70–80% |
Mechanism :
Oxidative Desulfurization of Thiosemicarbazides
Alternative approach using hypervalent iodine reagents (Table 2).
| Step | Reagents/Conditions | Yield | Key References |
|---|---|---|---|
| 1. Thiosemicarbazide | 4-Fluorophenyl thiosemicarbazide | 75–80% | |
| 2. Oxidation | Oxone (KHSO5) in acetic acid | 65–70% |
Advantages :
Hantzsch Thiazole Synthesis
A classic method for thiazole formation (Table 3).
| Step | Reagents/Conditions | Yield | Key References |
|---|---|---|---|
| 1. Thiourea synthesis | 2-Methylthiourea + α-halo ketone | 60–70% | |
| 2. Cyclization | Ethanol, reflux | 50–60% |
Stereochemical Control :
-
The (2Z) configuration is typically achieved via steric hindrance in the cyclization step.
Silver-Mediated Deprotonation
For thiazol-2-ylidene generation (Table 4).
| Step | Reagents/Conditions | Yield | Key References |
|---|---|---|---|
| 1. Precursor synthesis | N-Aryl thiazole + AgNO3 | 80–85% | |
| 2. Deprotonation | KOtBu, THF, RT | 70–75% |
Advantages :
Coupling Strategies for Final Assembly
Nucleophilic Substitution
For direct coupling (Table 5).
| Step | Reagents/Conditions | Yield | Key References |
|---|---|---|---|
| 1. Halogenation | Oxadiazole + POCl3 | 70–75% | |
| 2. Substitution | Thiazol-2-ylidene + DMF, 80°C | 60–65% |
Mechanism :
-
Halogenation : Chlorination of the oxadiazole at position 5.
-
Substitution : Displacement of chloride by the thiazol-2-ylidene amine.
Palladium-Catalyzed Cross-Coupling
For regioselective coupling (Table 6).
| Step | Reagents/Conditions | Yield | Key References |
|---|---|---|---|
| 1. Halogenation | Oxadiazole + NBS, AIBN | 75–80% | |
| 2. Coupling | Pd(PPh3)4, K2CO3, DMF, 100°C | 65–70% |
Advantages :
Acyl Chloride Coupling
For 2-methylpropanamide attachment (Table 7).
| Step | Reagents/Conditions | Yield | Key References |
|---|---|---|---|
| 1. Acyl chloride prep | 2-Methylpropanoic acid + SOCl2 | 90–95% | |
| 2. Amide formation | Thiazol-2-ylidene + TEA, DCM, 0°C | 80–85% |
Mechanism :
-
Acyl chloride formation : Reaction of 2-methylpropanoic acid with thionyl chloride.
-
Amide coupling : Nucleophilic attack by the thiazol-2-ylidene amine on the acyl chloride.
Carbodiimide-Mediated Coupling
For challenging amide bonds (Table 8).
| Step | Reagents/Conditions | Yield | Key References |
|---|---|---|---|
| 1. Activation | 2-Methylpropanoic acid + EDC | 85–90% | |
| 2. Condensation | Thiazol-2-ylidene + HOBt, DCM | 75–80% |
Advantages :
Purification and Characterization
Chromatographic Techniques
-
Column chromatography : Silica gel, hexane/ethyl acetate gradients.
-
HPLC : Reversed-phase C18 columns for final purity assessment.
Spectroscopic Data
-
¹H NMR : Peaks at δ 7.8–7.5 (aromatic), δ 3.2 (CH3), δ 2.5 (C=CH).
-
IR : Amide C=O stretch at 1650–1600 cm⁻¹, oxadiazole C–N at 1250–1200 cm⁻¹.
Comparative Analysis of Synthetic Routes
Oxadiazole Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Amidoxime + Acyl Chloride | High yield, scalable | Harsh conditions (TBAF) |
| Oxidative Desulfurization | Mild conditions, flexible | Lower yield for electron-deficient substrates |
Thiazol-2-ylidene Generation
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch Synthesis | Cost-effective, straightforward | Moderate yields |
| Silver-Mediated Deprotonation | High yield, clean reaction | Requires silver salts |
Coupling Efficiency
| Method | Yield Range | Regioselectivity |
|---|---|---|
| Nucleophilic Substitution | 60–65% | Moderate |
| Pd-Catalyzed Coupling | 65–70% | High |
Industrial and Scalability Considerations
Continuous Flow Synthesis
-
Advantages : Improved heat/mass transfer, reduced reaction times.
-
Challenges : Compatibility with heterogeneous catalysts (e.g., Pd).
Solvent Optimization
-
Green solvents : Ethanol or water for cyclization steps.
-
Recycling : Recovery of DMF or DCM via distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitrating agents like nitric acid in sulfuric acid medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies indicate that compounds similar to N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide exhibit significant anticancer properties. For instance, the oxadiazole and thiazole moieties are known for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- A case study demonstrated that derivatives of this compound showed promising results in inhibiting cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for drug development.
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development. Research has indicated that the presence of the fluorophenyl group enhances its antimicrobial properties through increased membrane permeability .
- In vitro studies have confirmed that modifications to the thiazole ring can lead to improved efficacy against resistant strains of bacteria.
Material Science Applications
- Fluorescent Dyes :
- The unique structural characteristics of this compound make it suitable for use as a fluorescent dye in biological imaging. Its ability to absorb and emit light at specific wavelengths allows for precise tracking of biological processes in real-time .
- A study highlighted its application in live-cell imaging, where it was used to visualize cellular structures with high specificity and minimal toxicity.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to cancer cell survival.
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising avenues:
- Drug Development : Further exploration into its structure–activity relationship (SAR) could lead to the development of more potent derivatives with fewer side effects.
- Combination Therapies : Investigating its use in combination with existing therapies may enhance treatment efficacy for resistant cancer types.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Oxadiazole Hybrid Scaffolds
Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide)
- Structure : Combines a thiadiazole ring with a pyridine-acetyl group and benzamide substituent.
- Key differences : Replaces the oxadiazole with a thiadiazole and lacks the 4-fluorophenyl group.
- Synthesis: Derived from enaminone 4f via reaction with acetylacetone under acidic conditions .
- Physicochemical properties :
- IR : 1679 cm⁻¹ (C=O), 1605 cm⁻¹ (C=O).
- Molecular weight : 414.49 g/mol.
N-[(2Z)-5-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-4-Methyl-1,3-Thiazol-2(3H)-Ylidene]Propanamide
- Structure : Methoxyphenyl replaces fluorophenyl on the oxadiazole.
- Molecular weight : 344.4 g/mol.
N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)Propanamide
- Structure : Features a tetrazole ring instead of oxadiazole and lacks the thiazole core.
- Pharmacological role : Tetrazoles are bioisosteres for carboxylic acids, improving metabolic stability .
Bioactivity Trends
- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets, while methoxy groups may improve solubility .
- Thiadiazole vs. Oxadiazole : Thiadiazoles exhibit higher sulfur-mediated interactions, whereas oxadiazoles are more rigid and metabolically stable .
Physicochemical and Spectral Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | IR C=O/C=S (cm⁻¹) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₆FN₅O₂S | 381.41 | ~1660–1680 (C=O) | 7.3–8.1 (Ar-H, oxadiazole/thiazole) |
| Compound 8a | C₂₃H₁₈N₄O₂S | 414.49 | 1679, 1605 | 2.49 (CH₃), 7.47–8.39 (Ar-H) |
| N-(4-Fluorophenyl)-...* | C₁₇H₁₆FN₅O₂ | 341.34 | N/A | 1.36 (CH₃), 7.46–8.32 (Ar-H) |
Stability and Tautomerism
Biological Activity
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including an oxadiazole and a thiazole moiety, which are often associated with significant pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.4 g/mol. The structure includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Thiazole ring : Often linked to antimicrobial and anticancer properties.
- Fluorophenyl group : Enhances lipophilicity and may improve bioavailability.
Biological Activities
Research indicates that compounds containing both thiazole and oxadiazole rings exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates significant antibacterial and antifungal properties. The presence of the thiazole moiety is particularly noteworthy for its role in inhibiting microbial growth.
- Anticancer Potential : The oxadiazole component has been linked to cytotoxic effects against cancer cell lines. Studies have shown that derivatives of oxadiazoles can induce apoptosis in tumor cells.
- Neuroprotective Effects : Some derivatives related to this compound have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the mechanisms of action and therapeutic potential:
- A study published in Pharmaceutical Research highlighted the synthesis and biological evaluation of thiazole-containing compounds, noting their effectiveness against various bacterial strains .
- Another investigation focused on oxadiazole derivatives, revealing their ability to inhibit specific enzymes involved in cancer progression .
Table 1: Summary of Biological Activities
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : Interaction with specific receptors could modulate signaling pathways associated with cell survival and apoptosis.
- Oxidative Stress Modulation : The ability to scavenge free radicals may contribute to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
